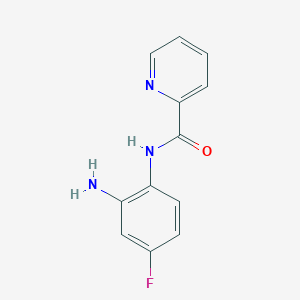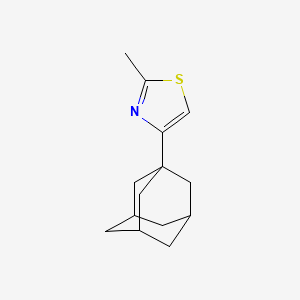
4-(1H-インドール-2-イル)安息香酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1H-indol-2-yl)benzoic Acid is a chemical compound with the linear formula C15H11O2N1 . It is a solid substance and is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of 4-(1H-indol-2-yl)benzoic Acid or its derivatives has been reported in several studies . For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized, and their structures were established by NMR and MS analysis .Molecular Structure Analysis
The molecular structure of 4-(1H-indol-2-yl)benzoic Acid or its derivatives has been analyzed using techniques such as NMR and MS . For example, the 1H NMR of a derivative exhibited the presence of an amino group, azomethine proton, and a singlet for NH-CS, in addition to the presence of Ar-Hs .Chemical Reactions Analysis
The chemical reactions involving 4-(1H-indol-2-yl)benzoic Acid or its derivatives have been studied . For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(1H-indol-2-yl)benzoic Acid include its molecular weight, melting point, and storage temperature . For instance, one of its derivatives has a molecular weight of 238.25, a melting point of 147-149°C, and should be stored at room temperature .科学的研究の応用
- 研究者は、インドール誘導体の抗ウイルス可能性を探求してきました。例えば:
- 4-[(1,2-ジヒドロ-2-オキソ-3H-インドール-3-イリデン)アミノ]N(4,6-ジメチル-2-ピリミジニル)-ベンゼン誘導体が合成され、抗HIV活性について評価されました。 これらは、HIV-1およびHIV-2の両方の株に対して有望な結果を示しました .
抗ウイルス活性
抗HIV活性
補体系の調節
要約すると、4-(1H-インドール-2-イル)安息香酸は、抗ウイルスおよび抗HIV用途から補体系の調節に至るまで、複数の分野で大きな可能性を秘めています。 研究者は、その多様な生物学的活性を引き続き探求しており、さらなる調査のための興味深い化合物となっています . 特定の分野の詳細な情報をご希望の場合は、お気軽にお問い合わせください! 😊
Safety and Hazards
将来の方向性
The future directions for 4-(1H-indol-2-yl)benzoic Acid and its derivatives are promising. They have been found to have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . For instance, LNP023, a derivative of 4-(1H-indol-2-yl)benzoic Acid, is currently being evaluated clinically in several diverse complement-mediated indications .
作用機序
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been found to exhibit inhibitory activity against certain viruses . Others have shown anti-inflammatory and analgesic activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Given the broad range of biological activities associated with indole derivatives, it is likely that the compound could have diverse effects at the molecular and cellular level .
生化学分析
Biochemical Properties
The 4-(1H-indol-2-yl)benzoic Acid plays a crucial role in biochemical reactions. It has been found to bind with high affinity to multiple receptors, which makes it a valuable tool in the development of new useful derivatives
Cellular Effects
The effects of 4-(1H-indol-2-yl)benzoic Acid on various types of cells and cellular processes are diverse. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific details of these influences are still being researched.
Molecular Mechanism
The molecular mechanism of action of 4-(1H-indol-2-yl)benzoic Acid is complex and multifaceted. It exerts its effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways that 4-(1H-indol-2-yl)benzoic Acid is involved in are currently under study. It is known that indole derivatives, such as this compound, can interact with various enzymes or cofactors .
特性
IUPAC Name |
4-(1H-indol-2-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c17-15(18)11-7-5-10(6-8-11)14-9-12-3-1-2-4-13(12)16-14/h1-9,16H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCRBJAULXKESG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![rac-(3aR,8aR)-octahydro-2H-cyclohepta[b]furan-3a-carboxylic acid](/img/structure/B2490437.png)
![3-[(2,4-dichlorobenzyl)oxy]-N'-[imino(2-pyridinyl)methyl]-2-thiophenecarbohydrazide](/img/structure/B2490440.png)
![(E)-2,6-dimethoxy-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2490441.png)
![Tert-butyl N-[(1-benzyl-6-fluoro-3,4-dihydro-2H-quinolin-3-yl)methyl]carbamate](/img/structure/B2490446.png)
![3-[(4-Nitrophenyl)amino]propan-1-ol](/img/structure/B2490447.png)

![3-amino-N-(4-methyl-1,3-thiazol-2-yl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2490449.png)
![methyl 3-cyano-2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2490450.png)
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)acetamide](/img/structure/B2490451.png)



![11-Oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonyl fluoride](/img/structure/B2490459.png)